![molecular formula C17H12N6O B2391273 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 879578-56-0](/img/structure/B2391273.png)
5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Description
5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C17H12N6O and its molecular weight is 316.324. The purity is usually 95%.
The exact mass of the compound 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Thiazolo[3,2-b][1,2,4]triazole and Triazolo[1,5-a]pyrimidine : A one-pot, catalyst-free procedure at room temperature allows the preparation of novel functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives. This efficient methodology involves the reaction of dibenzoylacetylene and triazole derivatives, yielding these heterocyclic compounds with excellent yields .
- Chromenones : A concise and efficient one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite catalysis under solvent-free conditions. These chromenones exhibit interesting biological activities and may serve as potential drug candidates .
- Tetrahydro-Pyrrolo(3,4-d)isoxazole-4,6-dione : The compound 3-furan-2-yl-2-phenyl-5-p-tolyl-tetrahydro-pyrrolo(3,4-d)isoxazole-4,6-dione has been studied for its potential pharmacological properties .
- Polynitromethyl Derivatives : Research has explored polynitromethyl derivatives of furazano[3,4-e]di([1,2,4]triazolo)-[4,3-c]pyrimidine. These compounds may have applications in materials science, energetic materials, or as precursors for functional materials .
Organic Synthesis and Building Blocks
Medicinal Chemistry and Drug Development
Materials Science and Functional Materials
properties
IUPAC Name |
5-(furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-11-4-6-12(7-5-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-3-2-8-24-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVIUNDMQWPSLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine |
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